molecular formula C24H33NO5 B12722664 alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol CAS No. 88770-61-0

alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol

Cat. No.: B12722664
CAS No.: 88770-61-0
M. Wt: 415.5 g/mol
InChI Key: PKRXPYHAWSSPOO-UHFFFAOYSA-N
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Description

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol is a complex organic compound with a unique structure that includes methoxy groups, a piperidinyl group, and a hydroxybenzenepropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the core structure: This involves the reaction of a suitable benzene derivative with appropriate reagents to introduce the methoxy and hydroxy groups.

    Introduction of the piperidinyl group: This step involves the reaction of the intermediate with piperidine under controlled conditions to ensure selective substitution.

    Final assembly: The final step involves the coupling of the intermediate with the hydroxybenzenepropanol moiety, often using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

    Reduction: The ketone formed from oxidation can be reduced back to the hydroxy group using reducing agents like sodium borohydride.

    Substitution: The methoxy groups can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-4-hydroxybenzenepropanol: Similar structure but with a different position of the hydroxy group.

    2-(3-{3,6-Dimethoxy-2-[2-(1-piperidinyl)ethoxy]phenyl}-3-hydroxypropyl)phenol hydrochloride: Similar core structure with different substituents.

Uniqueness

Alpha-(3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl)-3-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

88770-61-0

Molecular Formula

C24H33NO5

Molecular Weight

415.5 g/mol

IUPAC Name

3-[3-[3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol

InChI

InChI=1S/C24H33NO5/c1-28-21-11-12-22(29-2)24(30-16-15-25-13-4-3-5-14-25)23(21)20(27)10-9-18-7-6-8-19(26)17-18/h6-8,11-12,17,20,26-27H,3-5,9-10,13-16H2,1-2H3

InChI Key

PKRXPYHAWSSPOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)OCCN2CCCCC2)C(CCC3=CC(=CC=C3)O)O

Origin of Product

United States

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